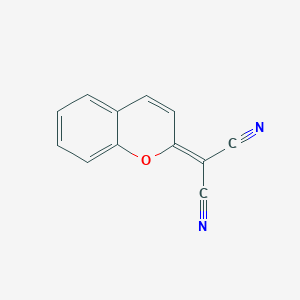![molecular formula C16H23N3O5 B14005255 Glycyl-N~6~-[(benzyloxy)carbonyl]lysine CAS No. 61300-28-5](/img/structure/B14005255.png)
Glycyl-N~6~-[(benzyloxy)carbonyl]lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid is a complex organic compound with a unique structure that includes both amino and carboxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminoacetyl Intermediate: This step involves the reaction of an amino acid with an acylating agent to form the aminoacetyl intermediate.
Coupling with Phenylmethoxycarbonylamino Group: The intermediate is then coupled with a phenylmethoxycarbonylamino group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Assembly: The final step involves the coupling of the hexanoic acid moiety to the intermediate, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
作用机制
The mechanism of action of 2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-[(2-Aminoacetyl)amino]acetic acid (Diglycine): A simpler analog with similar amino and carboxyl functional groups.
6-Amino-2-phenylmethoxycarbonylamino-hexanoic acid: A structurally related compound with similar functional groups.
Uniqueness
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
属性
CAS 编号 |
61300-28-5 |
|---|---|
分子式 |
C16H23N3O5 |
分子量 |
337.37 g/mol |
IUPAC 名称 |
2-[(2-aminoacetyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C16H23N3O5/c17-10-14(20)19-13(15(21)22)8-4-5-9-18-16(23)24-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,23)(H,19,20)(H,21,22) |
InChI 键 |
RQHFSIVXROIJHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)
![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)







![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)

